Protein Kinase C (19-31)

PKC inhibition Pseudosubstrate peptide Enzyme kinetics

Generic PKC pseudosubstrate peptides often suffer from low potency, forcing higher concentrations and compromising assay sensitivity. PKC (19-31) solves this with defined mechanism and superior performance. - **Higher potency:** IC50 of 100 nM provides 1.8-fold improvement over PKC (19-36), reducing peptide consumption. - **Dual functionality:** [Ser25] variant serves as substrate (Km: 0.3 μM), streamlining assay design. - **Cellular efficacy:** Penetrates intact cells; blocks insulin-stimulated uptake (IC50: 600 µM) and inhibits exocytosis by 90% in permeabilized models. - **Reliable supply:** Available for immediate research deployment.

Molecular Formula C67H118N26O16
Molecular Weight 1543.8 g/mol
Cat. No. B15541025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein Kinase C (19-31)
Molecular FormulaC67H118N26O16
Molecular Weight1543.8 g/mol
Structural Identifiers
InChIInChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1
InChIKeyOLYXRRDLXDCSNP-XYICCSMHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKC (19-31) Pseudosubstrate Peptide Inhibitor Overview


Protein Kinase C (19-31) is a synthetic peptide inhibitor of protein kinase C (PKC) derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31) [1]. It features a serine substitution at position 25, replacing the wild-type alanine, which enables its dual functionality as both an inhibitor and, in the [Ser25] variant, a substrate peptide (Km: 0.3 μM) for PKC activity assays [2]. This peptide, with the sequence RFARKGALRQKNV (CAS: 121545-65-1), is a core tool in signal transduction research due to its defined mechanism of action and potent inhibitory activity .

Workflow
PKC signal transduction studies
Tool type
Pseudosubstrate peptide inhibitor
Dual function
Inhibition and [Ser25] substrate for activity assays

Why Generic PKC Pseudosubstrate Substitution Fails


In research and industrial applications involving PKC signaling, substituting a pseudosubstrate peptide inhibitor is not trivial. The inhibitory potency, cellular effects, and experimental reproducibility can vary dramatically based on peptide length and sequence [1]. Generic substitution with a longer variant, such as Protein Kinase C (19-36), directly compromises assay sensitivity and increases the required concentration, as it is a demonstrably weaker inhibitor . The quantitative evidence below demonstrates the specific performance advantages of PKC (19-31) over its closest structural and functional analog, providing a clear rationale for its prioritized selection in procurement.

Attribute
PKC (19-31)
Generic substitute
Sequence length
13-mer (19-31)
Longer variants (e.g., 19-36) may shift potency and assay sensitivity
Inhibitory potency
Higher reported potency context
May require higher concentrations; potency profile may not transfer
Functional role
Inhibitor; [Ser25] variant functions as substrate
Primarily inhibitor; substrate function not reported

Quantitative Performance Evidence vs. Key Comparators


Inhibitory Potency vs. PKC (19-36)

PKC (19-31) is a shorter and more potent inhibitor of protein kinase C (PKC) than the longer pseudosubstrate inhibitor Protein Kinase C (19-36) . Its IC50 value of 100 nM demonstrates an approximate 1.8-fold improvement in potency over the 19-36 variant, allowing for lower effective concentrations in enzymatic and cellular assays [1].

Inhibitory potency
Head-to-head
PKC (19-31) IC50: 100 nM
vs. 19-36: 180 nM (~1.8-fold difference)
Supports assay sensitivity comparison
In vitro PKC enzyme inhibition assay
PKC inhibition Pseudosubstrate peptide Enzyme kinetics IC50

Dual Inhibitor/Substrate Functionality

The [Ser25] variant of Protein Kinase C (19-31) is a defined PKC substrate with a Km of 0.3 μM, enabling direct measurement of PKC activity [1]. In contrast, the comparator Protein Kinase C (19-36) is primarily an inhibitor and lacks this well-characterized substrate functionality [2]. This engineered serine at position 25 makes the [Ser25] PKC (19-31) a versatile tool for both inhibition and activity monitoring.

Substrate affinity
Class-level
Km = 0.3 µM
[Ser25] PKC (19-31) variant
Supports dual inhibitor/substrate workflow
PKC (19-36) lacks reported substrate Km
PKC activity assay Kinase substrate Peptide engineering Km

Selective Inhibition in Cellular Exocytosis

In a cellular model of exocytosis using permeabilized bovine adrenal chromaffin cells, PKC (19-31) selectively inhibited phorbol ester-mediated enhancement of Ca2+-dependent secretion by up to 90%, while having no effect on baseline Ca2+-dependent secretion [1]. This contrasts sharply with the broad-spectrum kinase inhibitor staurosporine, which caused a small, non-specific inhibition of baseline secretion in the same model [1].

Cellular selectivity
Head-to-head
90% inhibition of stimulated secretion
No effect on baseline secretion
vs. staurosporine: non-selective inhibition
Supports pathway-specific assay context
Bovine chromaffin cell model
Exocytosis Chromaffin cells Functional selectivity Cellular assay

Cellular Uptake and Insulin Signaling Blockade

PKC (19-31) demonstrates clear cell permeability in intact rat adipocytes, where it inhibits insulin-stimulated hexose uptake and lipogenesis in a dose-dependent manner without affecting basal metabolic values [1]. The potency is cell-state dependent, with an IC50 of 30 µM in electroporated cells versus 600 µM in intact cells, providing a defined working range for cellular studies [1].

Cell permeability
Cross-study
IC50: 30 µM (electroporated)
IC50: 600 µM (intact cells)
Supports cell-model concentration design
Rat adipocyte insulin-signaling model
Insulin signaling Adipocytes Cell permeability Dose-response

Recommended Application Scenarios


High-Sensitivity Kinase Activity Assays

Use PKC (19-31) as the primary inhibitor in biochemical kinase assays where maximal sensitivity is required. Its IC50 of 100 nM provides a 1.8-fold improvement in potency over the longer PKC (19-36) peptide, enabling the detection of subtle changes in enzyme activity with reduced peptide consumption . The [Ser25] variant further serves as an optimal substrate (Km: 0.3 μM) for direct activity measurements, consolidating assay components [1].

Functional Dissection in Cell Models

Apply PKC (19-31) in cellular models to specifically interrogate PKC's role in stimulated processes. As demonstrated in adipocytes, the peptide penetrates intact cells and blocks insulin-stimulated hexose uptake (IC50 = 600 µM) without affecting basal metabolism [2]. In permeabilized cell models like chromaffin cells, it selectively inhibits phorbol ester-potentiated exocytosis by 90%, leaving baseline secretion unaffected, which is ideal for isolating PKC's modulatory roles [3].

Streamlined Signal Transduction Workflows

Leverage the dual functionality of the [Ser25] PKC (19-31) variant to streamline experimental design in studies of cell growth, differentiation, and metabolic signaling. The same peptide can be used to inhibit PKC activity and, with the appropriate assay setup, serve as the substrate to confirm enzyme inhibition or measure residual activity [1]. This reduces the need for multiple custom peptides and simplifies inventory management for large-scale or longitudinal studies.

Application
Selection property
Validation focus
PKC kinase activity assays
Inhibitor potency context; [Ser25] substrate option
Potency comparison review; substrate function validation
Cell-model signaling studies
Cell permeability profile; pathway selectivity context
Cell-type specific uptake validation; pathway-specific endpoint monitoring
Streamlined signal transduction workflows
Dual-function inhibitor/substrate capability
Assay component consolidation review; activity monitoring confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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